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molecular formula C6H10N2O B8685649 1,2,3,6-Tetrahydropyridine-4-carboxamide

1,2,3,6-Tetrahydropyridine-4-carboxamide

Cat. No. B8685649
M. Wt: 126.16 g/mol
InChI Key: ORZQXWSLPRJOOZ-UHFFFAOYSA-N
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Patent
US06600038B1

Procedure details

4-carbamoyl-1,2,3,6-tetrahydropyridine hydrochloride was dissolved in a saturated aqueous solution of sodium hydrogen carbonate, followed by extraction with chloroform. The organic layer was dried over anhydrous sodium sulfate. After the desiccant was filtered off, the filtrate was concentrated under reduced pressure to yield crystals of free 4-carbamoyl-1,2,3,6-tetrahydropyridine.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]([C:5]1[CH2:6][CH2:7][NH:8][CH2:9][CH:10]=1)(=[O:4])[NH2:3]>C(=O)([O-])O.[Na+]>[C:2]([C:5]1[CH2:10][CH2:9][NH:8][CH2:7][CH:6]=1)(=[O:4])[NH2:3] |f:0.1,2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(N)(=O)C=1CCNCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(O)([O-])=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
followed by extraction with chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
After the desiccant was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)C=1CCNCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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